
Ald-CH2-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-CH2-PEG3-Azide is a versatile compound used primarily as a linker in various chemical and biological applications. It contains an aldehyde group and an azide group connected through a three-unit polyethylene glycol (PEG) chain. This structure allows it to participate in click chemistry reactions, making it valuable for bioconjugation, drug delivery, and other scientific research applications .
Biochemical Analysis
Biochemical Properties
Ald-CH2-PEG3-Azide interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction is crucial in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Cellular Effects
As a component of ADCs and PROTACs, it plays a role in delivering cytotoxic drugs to target cells in the case of ADCs, or in degrading target proteins in the case of PROTACs .
Molecular Mechanism
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the synthesis of ADCs and PROTACs .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, its effects would be dependent on the stability and degradation of these larger molecules .
Dosage Effects in Animal Models
As a component of ADCs and PROTACs, its effects would be dependent on the dosage of these larger molecules .
Metabolic Pathways
As a component of ADCs and PROTACs, it would be involved in the metabolic pathways of these larger molecules .
Transport and Distribution
As a component of ADCs and PROTACs, its transport and distribution would be dependent on these larger molecules .
Subcellular Localization
As a component of ADCs and PROTACs, its localization would be dependent on these larger molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ald-CH2-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with aldehyde and azide groups. The general synthetic route includes:
PEG Functionalization: Starting with a PEG chain, the hydroxyl groups are first converted to aldehyde groups using an oxidizing agent such as pyridinium chlorochromate (PCC).
Azide Introduction: The aldehyde-functionalized PEG is then reacted with sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to introduce the azide group
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG3-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The aldehyde group can react with amines to form imines, which can be further reduced to amines.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Aldehyde Reactions: Commonly use primary amines and reducing agents such as sodium borohydride (NaBH4)
Major Products
CuAAC and SPAAC: Form stable triazole linkages.
Aldehyde Reactions: Form imines or secondary amines upon reduction
Scientific Research Applications
Ald-CH2-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for labeling and tracking studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted cancer therapy
Industry: Employed in the production of functionalized materials and nanotechnology.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG3-Azide involves its ability to form stable covalent bonds through click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form triazole linkages, while the aldehyde group can form imines with amines. These reactions enable the compound to act as a versatile linker in various bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Ald-CH2-PEG3-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry applications.
Ald-CH2-PEG3-Amine: Contains an amine group, used for different conjugation strategies.
Ald-CH2-PEG3-Hydrazide: Contains a hydrazide group, used for reversible conjugation with aldehydes and ketones
Uniqueness
Ald-CH2-PEG3-Azide is unique due to its dual functionality, allowing it to participate in both click chemistry and aldehyde-amine reactions. This versatility makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLQXIYUMNSETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC=O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

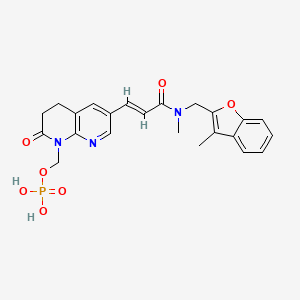
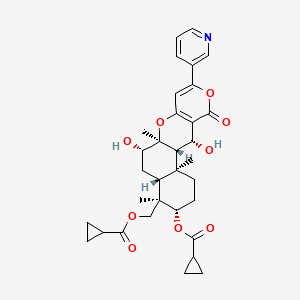
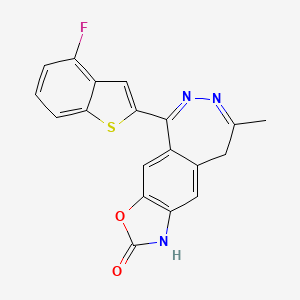
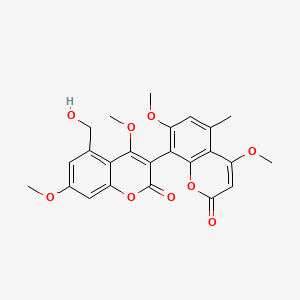
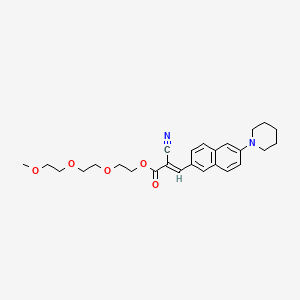
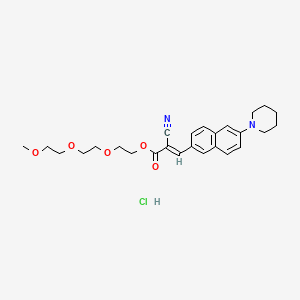
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
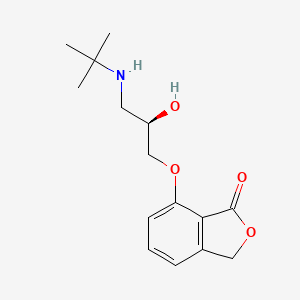
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
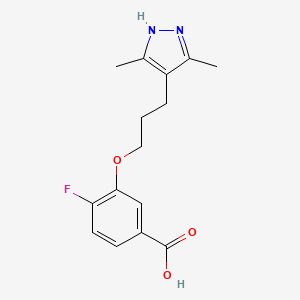
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)
